Cas no 1704208-99-0 (3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one)

3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- 1704208-99-0
- EN300-1106621
-
- インチ: 1S/C9H11ClN2O/c1-7(5-10)6-12-4-2-3-8(11)9(12)13/h2-5H,6,11H2,1H3/b7-5+
- InChIKey: FIMIJTZLWHDTCJ-FNORWQNLSA-N
- ほほえんだ: Cl/C=C(\C)/CN1C=CC=C(C1=O)N
計算された属性
- せいみつぶんしりょう: 198.0559907g/mol
- どういたいしつりょう: 198.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.3Ų
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106621-0.1g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1106621-2.5g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1106621-1.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1106621-5.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1106621-5g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1106621-10g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1106621-10.0g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1106621-0.25g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1106621-1g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1106621-0.05g |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one |
1704208-99-0 | 95% | 0.05g |
$827.0 | 2023-10-27 |
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-oneに関する追加情報
3-Amino-1-(3-Chloro-2-Methylprop-2-en-1-yl)-1,2-Dihydropyridin-2-One: A Comprehensive Overview
The compound with CAS No. 1704208-99-0, known as 3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their versatility in chemical transformations and their applications in drug discovery. The structure of this molecule is characterized by a dihydropyridine ring system, an amino group at position 3, and a substituted vinyl group at position 1. These structural features make it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of dihydropyridine derivatives as scaffolds for the development of novel therapeutic agents. For instance, researchers have explored the use of 3-amino-dihydropyridinones in the design of kinase inhibitors, which are crucial for targeting specific enzymes involved in disease pathways. The presence of the amino group in this compound provides a site for further functionalization, enabling the introduction of various substituents that can modulate its biological activity. This makes it an attractive candidate for medicinal chemists seeking to develop highly potent and selective drug candidates.
The synthesis of 3-amino-dihydropyridinones typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of aldehydes or ketones with amines, followed by cyclization to form the dihydropyridine ring. The introduction of the chloroalkenyl group at position 1 is achieved through alkylation or alkenylation reactions, which can be optimized using modern catalytic systems. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity.
In terms of applications, 3-amino-dihydropyridinones have been investigated for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. For example, studies have shown that certain derivatives exhibit potent anti-proliferative activity against cancer cell lines, suggesting their potential as anti-cancer agents. Additionally, their ability to modulate cellular signaling pathways makes them promising candidates for developing drugs targeting chronic inflammatory conditions.
The structural flexibility of 3-amino-dihydropyridinones also makes them valuable in materials science applications. For instance, they can serve as building blocks for constructing advanced materials with tailored electronic properties. Recent research has focused on incorporating these compounds into conjugated systems to enhance their electronic conductivity and stability, which could pave the way for their use in organic electronics and optoelectronic devices.
In conclusion, 3-amino-dihydropyridinones represent a versatile class of compounds with wide-ranging applications in both pharmaceutical and materials science domains. Their unique structure and reactivity make them indispensable tools for researchers seeking to develop innovative solutions to complex scientific challenges. As ongoing research continues to uncover new insights into their properties and potential uses, this compound will undoubtedly play a pivotal role in shaping future advancements in these fields.
1704208-99-0 (3-amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one) 関連製品
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 871829-90-2((4-cyclopropoxyphenyl)boronic acid)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
- 2138180-73-9(Cyclobutane, 1-(chloromethyl)-3-methyl-1-(2-methylbutyl)-)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 1283103-86-5(4-(1-Isopropyl-1H-indol-3-yl)butanoic acid)
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2172314-05-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)




